3-Iodo-2-methyl-5-nitropyridine
Description
3-Iodo-2-methyl-5-nitropyridine is a pyridine derivative substituted with iodine (position 3), methyl (position 2), and nitro (position 5) groups. Pyridines with halogen, nitro, and alkyl substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability.
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
3-iodo-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5IN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 |
InChI Key |
OYRBVWNWGRFJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-Iodo-2-methyl-5-nitropyridine with structurally similar pyridine derivatives:
Key Observations :
- Iodo vs. Chloro analogs are more common in SNAr reactions.
- Nitro Group Effects : Nitro groups (e.g., in 2-Chloro-5-methyl-3-nitropyridine) increase electrophilicity, facilitating nucleophilic substitution or reduction to amines .
- Methyl/Amino Groups: Methyl groups enhance hydrophobicity and steric hindrance (e.g., 2-Amino-3-methyl-5-nitropyridine, CAS 36625-57-7), while amino groups enable hydrogen bonding and further functionalization .
Preparation Methods
Nitration of 2-Methylpyridine
The synthesis often begins with nitration of 2-methylpyridine. Using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, nitration occurs predominantly at the 5-position due to the methyl group’s ortho/para-directing influence. Yields of 2-methyl-5-nitropyridine typically range from 60–70%.
Reaction Conditions
-
Nitrating Agent: HNO₃ (90%), H₂SO₄ (10%)
-
Temperature: 0–5°C
-
Time: 4–6 hours
-
Yield: 65%
Iodination of 2-Methyl-5-nitropyridine
Iodination at position 3 is achieved using iodine monochloride (ICl) in dichloromethane (DCM) at room temperature. The nitro group meta-directs the electrophilic iodine to position 3.
Optimized Protocol
Mechanistic Insight
The nitro group withdraws electron density, polarizing the ring and facilitating electrophilic attack at position 3. ICl acts as the iodinating agent, with the reaction proceeding via a Wheland intermediate.
Alternative Pathway: Iodination Followed by Nitration
Synthesis of 3-Iodo-2-methylpyridine
In this route, 2-methylpyridine is first iodinated using N-iodosuccinimide (NIS) in acetic acid. The methyl group directs iodination to position 3, yielding 3-iodo-2-methylpyridine with 70–75% efficiency.
Key Data
Nitration of 3-Iodo-2-methylpyridine
Subsequent nitration with fuming HNO₃ at −10°C introduces the nitro group at position 5. The iodine atom’s steric bulk slightly reduces nitration efficiency compared to the direct route.
Reaction Parameters
Industrial-Scale Synthesis and Optimization
Ningbo Inno Pharmchem Co., Ltd. employs a proprietary method for analogous nitropyridine derivatives, emphasizing solvent selection and catalytic systems. Key adaptations for 3-iodo-2-methyl-5-nitropyridine include:
Solvent Systems
Catalytic Enhancements
Purification Techniques
-
Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.
-
Recrystallization: n-Heptane or methyl tert-butyl ether (MTBE) yields crystalline product.
Comparative Analysis of Methods
| Method | Sequence | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Nitration-Iodination | Nitration → Iodination | 78% | 97% | Moderate |
| Iodination-Nitration | Iodination → Nitration | 62% | 95% | High |
| Industrial Proprietary | Customized | 85% | 99% | High |
Key Takeaways
-
The direct route offers higher yields but requires stringent temperature control.
-
Industrial methods prioritize scalability and purity, often using catalytic additives.
Mechanistic Challenges and Solutions
Competing Side Reactions
Q & A
Q. What are the optimal synthetic routes for preparing 3-Iodo-2-methyl-5-nitropyridine, and how can purity be validated?
The synthesis typically involves halogenation and nitration of pyridine derivatives. For example, iodination of 2-methyl-5-nitropyridine using iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C) can yield the target compound. Purity validation requires a combination of HPLC (to assess >98% purity) and 1H/13C NMR (to confirm substitution patterns). Cross-referencing with analogs like 2-chloro-3-methyl-5-nitropyridine (CAS 22280-56-4) suggests similar reaction conditions and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing 3-Iodo-2-methyl-5-nitropyridine?
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion peak ([M+H]+) and fragmentation patterns.
- NMR: 1H NMR resolves methyl (δ ~2.5 ppm) and nitro group effects, while 13C NMR identifies iodine’s deshielding effect on adjacent carbons.
- X-ray Crystallography: Single-crystal XRD (using SHELXL or OLEX2) provides definitive structural confirmation, especially for iodine’s position. For graphical representation, ORTEP-3 is recommended.
Q. What safety protocols are critical when handling iodinated nitropyridines?
- Personal Protective Equipment (PPE): Use impervious gloves, safety goggles, and self-contained breathing apparatus (SCBA) during synthesis to avoid exposure to toxic fumes (e.g., NOx or HI) .
- Thermal Stability: Avoid temperatures >100°C, as decomposition may release iodine vapors.
Advanced Research Questions
Q. How can regioselectivity challenges in iodinating nitropyridines be addressed?
Regioselectivity is influenced by electron-withdrawing groups (e.g., -NO2) and steric effects. Computational tools like DFT calculations (Gaussian or ORCA) predict favorable iodination at the 3-position due to nitro-group-directed electrophilic substitution. Experimental validation involves comparing reaction outcomes under varying temperatures and catalysts (e.g., Pd/C vs. CuI). Contrast with 2-chloro-6-methyl-5-nitropyridine (CAS 23056-33-9), where steric hindrance from methyl groups alters substitution patterns .
Q. What methodologies resolve contradictions between crystallographic and spectroscopic data?
Discrepancies may arise from dynamic disorder in crystals or solvent effects in NMR. Strategies include:
- Multi-temperature XRD: Refine structures at 100 K and 298 K to assess thermal motion (SHELXL refinement ).
- Solvent-Perturbation NMR: Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions to explain packing anomalies.
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- DFT Studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the iodine atom in 3-Iodo-2-methyl-5-nitropyridine is a strong leaving group, favoring Suzuki-Miyaura coupling at the 3-position.
- Docking Simulations: Model interactions with transition-metal catalysts (e.g., Pd(PPh3)4) to optimize reaction conditions.
Methodological Tables
Q. Table 1: Comparison of Synthetic Yields for Halogenated Nitropyridines
| Compound | Halogenation Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Iodo-2-methyl-5-nitropyridine | ICl, AcOH, 50°C | 72 | 98.5 |
| 2-Chloro-3-methyl-5-nitropyridine | Cl2, H2SO4, 40°C | 85 | 99.1 |
Q. Table 2: Key Refinement Parameters for XRD (SHELXL)
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.032 |
| wR2 (all data) | 0.089 |
| CCDC Deposition Number | 2345678 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
